7-(2-Methylphenyl)pteridin-4-amine is a heterocyclic compound belonging to the pteridine family, characterized by its fused pyrimidine and pyrazine rings. Pteridines are significant in various biological processes, often acting as coenzymes or precursors to essential biomolecules. This compound, with the CAS number 30146-30-6, is known for its potential applications in medicinal chemistry and biochemistry due to its structural properties and reactivity.
The compound can be synthesized through specific chemical reactions involving precursor materials, primarily 7-chloropterin and 2-methylphenylamine. These precursors are commercially available and can be sourced from chemical suppliers specializing in organic compounds.
7-(2-Methylphenyl)pteridin-4-amine falls under the classification of heterocyclic compounds, specifically those containing nitrogen atoms within their ring structures. It is categorized in the context of organic chemistry focusing on pteridine derivatives, which are pivotal in biological systems.
The synthesis of 7-(2-Methylphenyl)pteridin-4-amine typically involves a nucleophilic substitution reaction. The primary method includes:
The reaction mechanism involves the nucleophilic attack of the amine on the carbon atom bonded to chlorine in 7-chloropterin. This substitution leads to the formation of 7-(2-Methylphenyl)pteridin-4-amine. Scaling up this synthesis for industrial production would require optimizing reaction conditions such as temperature, pressure, and concentration to maximize yield and purity while employing purification techniques like recrystallization or chromatography.
The molecular formula of 7-(2-Methylphenyl)pteridin-4-amine is C13H11N5, with a molecular weight of 237.26 g/mol. Its structure features:
7-(2-Methylphenyl)pteridin-4-amine can undergo various chemical reactions:
Major products formed include oxidized derivatives (quinones), reduced forms (dihydropteridines), and various substituted pteridines depending on the reagents used.
The mechanism of action for 7-(2-Methylphenyl)pteridin-4-amine primarily involves its role as a cofactor in enzymatic reactions. It participates in redox processes due to its ability to undergo oxidation and reduction, facilitating electron transfer within metabolic pathways. This property makes it crucial for various biochemical reactions involving folate metabolism and other related pathways.
Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C13H11N5 |
| Molecular Weight | 237.26 g/mol |
| Melting Point | Not extensively documented |
| Boiling Point | Not extensively documented |
These properties indicate that it may exhibit moderate stability under standard laboratory conditions but may require careful handling during synthesis and storage.
7-(2-Methylphenyl)pteridin-4-amine has several notable applications:
Research continues into its potential therapeutic applications, particularly in areas related to enzyme modulation and metabolic regulation.
The structural elucidation of pteridines represents a pivotal achievement in early 20th-century heterocyclic chemistry. Initial isolations from biological sources—such as xanthopterin from butterfly wings in 1889—faced significant analytical challenges due to complex purification requirements and ambiguous elemental compositions [3]. Robert Purrmann’s landmark synthetic work in the 1940s established reliable routes to natural pterins like leucopterin and isoxanthopterin, providing the foundation for systematic pteridine chemistry [3]. Within this framework, 7-aryl-substituted pteridines emerged as synthetically accessible targets through nucleophilic aromatic substitution (SNAr) strategies. The specific compound 7-(2-methylphenyl)pteridin-4-amine (CAS 30146-30-6) exemplifies this approach, where commercially scalable synthesis involves reacting 4-amino-7-chloropteridine with ortho-methylphenyl nucleophiles under basic conditions [1] [5]. This method contrasts with earlier biomimetic pathways and reflects industrial optimization for intermediates, with suppliers like Career Henan Chemical Co. achieving purities of 85–99.8% and production capacities of 100 kg/week [1].
Table 1: Historical Development of Pteridine Synthesis
| Time Period | Key Advancement | Representative Compound | Significance |
|---|---|---|---|
| 1889–1940 | Isolation from natural sources | Xanthopterin | Identification of pteridine pigments |
| 1940s | Purrmann syntheses | Leucopterin/Isoxanthopterin | Structural confirmation of natural pterins |
| Late 20th c. | SNAr methodologies | 7-Aryl-pteridin-4-amines | Scalable routes to synthetic analogs |
| 21st c. | Industrial production | 7-(2-Methylphenyl)pteridin-4-amine | High-purity (>99%) intermediates for bioactive design |
The strategic incorporation of aryl groups at the C7 position of pteridin-4-amine confers distinctive structural and electronic properties that enhance biological interactions. X-ray crystallographic analyses reveal that 7-aryl substituents induce significant out-of-plane distortion (torsion angles ≈75°) relative to the planar pteridine core, thereby modulating binding site accessibility [7]. This steric decoupling minimizes conjugation between the aryl ring and pteridin system, preserving the electron-deficient character of the pyrimidine moiety essential for π-stacking with biological targets like kinase active sites [6]. The 7-(2-methylphenyl) analog specifically enhances solubility in organic media (e.g., alcohols, halogenated solvents)—a rarity among pteridines—due to disrupted intermolecular H-bonding networks typically formed by N5–H and C4=O groups [7]. This property is pharmacologically advantageous, as evidenced by fluorescent derivatives serving as probes for cellular uptake studies. Bioactivity data further underscore the scaffold’s relevance: structurally related 7-aryl-pteridines exhibit inhibition of angiogenesis-associated receptors (VEGFR-2 IC₅₀ ≈ 32.9 μM) and microtubule depolymerization (EC₅₀ ≈ 7.4 nM), validating their utility in anticancer agent design [6].
Table 2: Structure-Function Relationships in 7-Substituted Pteridines
| Structural Feature | Physicochemical Consequence | Biological Implication |
|---|---|---|
| 7-Aryl substitution | Disrupted H-bonding lattice | Enhanced organic solubility |
| Ortho-methyl positioning | Steric decoupling (≈75° torsion) | Target selectivity modulation |
| Pteridin π-system | Electron-deficient heterocycle | π-Stacking with kinase ATP sites |
| N4-amino/C4-carbonyl | H-bond donor/acceptor pair | Protein backbone interactions |
The ortho-methyl group in 7-(2-methylphenyl)pteridin-4-amine exerts multifaceted influences on molecular properties through steric and electronic perturbations. Sterically, the methyl moiety induces ≈15° greater torsional rotation compared to unsubstituted 7-phenyl analogs, as confirmed by computational modeling, thereby reducing conformational flexibility upon protein binding [6] [8]. Electronically, the inductively electron-donating methyl group elevates the highest occupied molecular orbital (HOMO) energy of the aryl ring by ≈0.8 eV, enhancing charge-transfer interactions with electron-accepting biological targets [8]. This electronic perturbation synergizes with hydrophobic effects: the methyl group increases LogP by 0.5 units relative to the phenyl parent compound (experimental LogP = 2.56), promoting membrane permeability [1] [5]. These attributes are exploited in therapeutic applications, as methyl-substituted aryl pteridines demonstrate improved TNF-α inhibition (patent ES2293324T3) and kinase selectivity profiles [8] [6]. Notably, the ortho positioning uniquely prevents coplanarity—unlike meta or para methyl isomers—making it indispensable for optimizing target engagement while maintaining synthetic accessibility through SNAr chemistry [5] [7].
Table 3: Substituent Effects in 7-(2-Methylphenyl)pteridin-4-amine
| Parameter | Value/Effect | Method of Determination | Functional Impact |
|---|---|---|---|
| Steric | |||
| Torsion angle | 75.03° | X-ray crystallography | Binding site accessibility |
| Steric volume | 20.1 ų | Computational modeling | Target selectivity |
| Electronic | |||
| LogP | 2.56 | Experimental | Membrane permeability |
| HOMO energy | -6.7 eV | DFT calculation | Charge-transfer interactions |
| Biological | |||
| VEGFR-2 inhibition | 32.9 μM (related analog) | Enzymatic assay | Antiangiogenic potential |
| TNF-α suppression | Patent activity (ES2293324T3) | Cell-based assay | Anti-inflammatory design |
Table 4: Key Chemical Identifiers of 7-(2-Methylphenyl)pteridin-4-amine
| Property | Value | Reference |
|---|---|---|
| CAS Registry | 30146-30-6 | [1] [5] |
| Molecular Formula | C₁₃H₁₁N₅ | [1] [5] |
| Exact Mass | 237.101 g/mol | [1] |
| Boiling Point | 438.3°C at 760 mmHg | [1] |
| Density | 1.316 g/cm³ | [1] |
| LogP | 2.56 | [1] |
| Refractive Index | 1.705 | [1] |
| Primary Suppliers | Career Henan Chemical Co., Dayang Chem | [1] [5] |
| Typical Purity | 85–99.8% | [1] [5] |
CAS No.: 3397-16-8
CAS No.: 2134602-45-0
CAS No.: 17869-27-1
CAS No.: 64918-85-0
CAS No.: 51800-34-1